2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride
Overview
Description
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyrimidines. This compound features a phenyl group attached to the imidazo[1,2-a]pyrimidine core, which is a fused heterocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). One common synthetic route is the reaction of phenylamine with a suitable aldehyde and a β-diketone under acidic conditions[{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo1,2-a .... The reaction mixture is then subjected to heating to facilitate cyclization and formation of the imidazo[1,2-a]pyrimidine core[{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production[_{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The choice of reactor type and reaction conditions (e.g., temperature, pressure, and catalysts) is optimized to achieve high yield and purity[{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the parent compound[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Scientific Research Applications
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride has found applications in various scientific research areas:
Medicinal Chemistry: The compound has been studied for its potential antituberculosis, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary, but often include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine
Imidazo[1,2-a]pyrimidin-5-one
Imidazo[1,2-a]pyrimidin-4-one
Imidazo[1,2-a]pyrimidin-6-one
Properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11;/h1-3,5-6,9H,4,7-8H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIXIYYUFUCUNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CN2C1)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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